molecular formula C7H13N B8227509 (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B8227509
M. Wt: 111.18 g/mol
InChI Key: BGOMFPZIMJCRDV-OLQVQODUSA-N
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Description

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique three-dimensional structure, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields and high diastereoselectivity, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is used in several scientific research applications, including:

    Chemistry: As a building block for synthesizing complex molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act on monoamine neurotransmitters, influencing conditions like attention-deficit hyperactivity disorder and substance abuse .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is unique due to its specific three-dimensional structure and the presence of a nitrogen atom within the bicyclic framework. This structural feature imparts distinct reactivity and stability, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMFPZIMJCRDV-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
Reactant of Route 4
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

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